molecular formula C21H16O4 B15170032 (2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone CAS No. 878555-12-5

(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone

Cat. No.: B15170032
CAS No.: 878555-12-5
M. Wt: 332.3 g/mol
InChI Key: UQOJZGJTMHBAAG-UHFFFAOYSA-N
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Description

(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone is an organic compound that features a benzo[1,3]dioxole moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone typically involves the condensation of benzo[1,3]dioxole carbaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

878555-12-5

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-yl)phenyl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H16O4/c1-23-16-9-6-14(7-10-16)21(22)18-5-3-2-4-17(18)15-8-11-19-20(12-15)25-13-24-19/h2-12H,13H2,1H3

InChI Key

UQOJZGJTMHBAAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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